molecular formula C18H29NO10 B12084395 Mal-PEG6-CH2COOH

Mal-PEG6-CH2COOH

Cat. No.: B12084395
M. Wt: 419.4 g/mol
InChI Key: RBBKFNMVMXHLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG6-CH2COOH typically involves the reaction of maleimide with a PEG chain that has a terminal carboxylic acid group. The reaction is usually carried out under mild conditions to prevent the degradation of the PEG chain. Common reagents used in this synthesis include N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), which facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG6-CH2COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Mal-PEG6-CH2COOH involves its ability to form stable bonds with other molecules. The maleimide group reacts with thiol groups to form thioether bonds, while the carboxylic acid group can form amide bonds with primary amines. These reactions are crucial for the compound’s role as a linker in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG6-CH2COOH is unique due to its maleimide group, which allows for specific and stable conjugation with thiol groups. This property makes it particularly valuable in bioconjugation and drug delivery applications .

Properties

Molecular Formula

C18H29NO10

Molecular Weight

419.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23)

InChI Key

RBBKFNMVMXHLNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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